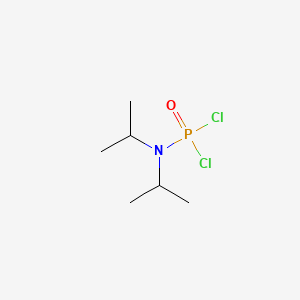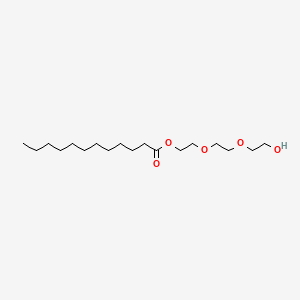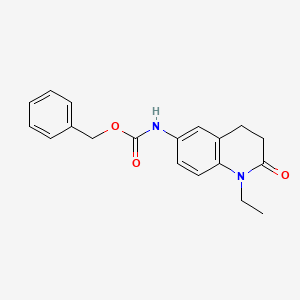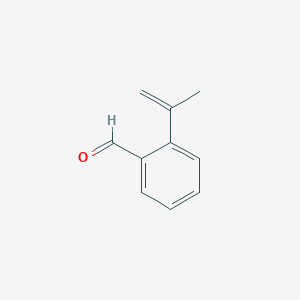![molecular formula C8H5N3O3S B3050122 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol CAS No. 23766-30-5](/img/structure/B3050122.png)
5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol
Descripción general
Descripción
5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol is a derivative of oxadiazole, a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . It is a part of the pharmacophore or a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles, including 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol, have been synthesized through various methods. One common method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles, including 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol, have shown a wide range of chemical reactions. Depending on the electron-withdrawing and donating substituents in the oxadiazole ring, a wide range of compounds has been designed, synthesized, and subjected to various applications .Aplicaciones Científicas De Investigación
Antibacterial Activity
Research indicates that derivatives of 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol exhibit significant antibacterial activity. A study by (Aziz‐ur‐Rehman et al., 2013) synthesized a series of S-substituted derivatives of this compound, which demonstrated notable antibacterial potential against various gram-negative and gram-positive bacteria. This suggests the compound's potential for developing new antibacterial agents.
Chemical Synthesis and Characterization
The compound has been utilized in the synthesis and characterization of various chemical compounds. For instance, (Reshna Hasan Faraj & H. Mohamad, 2013) conducted a study involving the synthesis of ligands, including 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol, which were characterized using techniques like IR, NMR, and UV-visible spectra. These studies contribute to the understanding of the chemical properties and potential applications of the compound.
Enzyme Inhibition Studies
Further research includes enzyme inhibition studies using derivatives of 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol. A study by (Abbasi et al., 2013) synthesized S-substituted derivatives of the compound and evaluated them for their potential to inhibit enzymes. This research is significant for understanding the biochemical interactions of the compound and its derivatives.
Antimicrobial and Hemolytic Activity
The compound and its derivatives have also been studied for their antimicrobial and hemolytic activities. Research by (Samreen Gul et al., 2017) synthesized a series of derivatives and evaluated them for antimicrobial activity against various microbial species. This research highlights the potential of the compound in the development of new antimicrobial agents.
Inhibitors of Cholinesterases
Derivatives of 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol have been screened for their potential as cholinesterase inhibitors. (Siddiqui Sz et al., 2015) conducted a study where derivatives exhibited inhibitory potential against acetyl/butyrylcholinesterases. This suggests their potential application in treating diseases like Alzheimer's.
Spectral and Biological Investigation
The compound has also been subject to spectral and biological investigations. A study by (R. et al., 2017) synthesized the compound and conducted antimicrobial screening against various bacteria and fungi. This adds to the compound's potential in antimicrobial applications.
Antimicrobial Quaternary Ammonium Salts
A study by (Xianrui Xie et al., 2017) synthesized novel quaternary ammonium salts analogues of 5-phenyl-1,3,4-oxadiazole-2-thiol, demonstrating potent antimicrobial effects against common pathogens. This research indicates the compound's potential in developing new antimicrobial agents.
Trans-Cinnamate 4-Hydroxylase Inhibitors
A series of derivatives of the compound were found to inhibit trans-cinnamate 4-hydroxylase, a key enzyme in plants. (N. Yamada et al., 2004) conducted this research, suggesting potential applications in plant biology and agriculture.
Molecular Docking Studies
Derivatives of the compound have been used in molecular docking studies to understand their interaction with biological targets. A study by (H. Khalid et al., 2016) synthesized derivatives and evaluated them against butyrylcholinesterase enzyme, providing insights into their potential therapeutic applications.
Theoretical Studies
Theoretical studies have been conducted on the infrared spectrum of derivatives of the compound, as seen in research by (E. Romano et al., 2012). These studies contribute to the fundamental understanding of the compound's molecular properties.
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-nitrophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3S/c12-11(13)6-3-1-5(2-4-6)7-9-10-8(15)14-7/h1-4H,(H,10,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSVCMBOXHMZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350533 | |
| Record name | 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol | |
CAS RN |
23766-30-5 | |
| Record name | NSC516837 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-Benz[e]indene](/img/structure/B3050040.png)
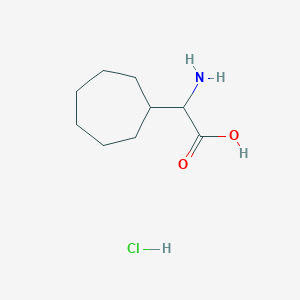

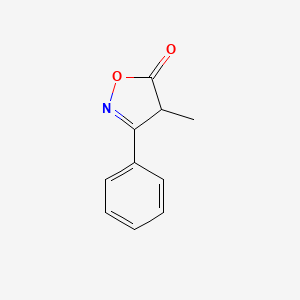


![1H-Imidazo[4,5-f]quinoline](/img/structure/B3050049.png)
